3-Amino-2-(dimethylamino)-5-phenylpyrimidin-4(3H)-one
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Overview
Description
3-Amino-2-(dimethylamino)-5-phenylpyrimidin-4(3H)-one is a heterocyclic compound with a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(dimethylamino)-5-phenylpyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diamino-5-phenylpyrimidine with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography may also be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(dimethylamino)-5-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines with reduced functional groups.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-2-(dimethylamino)-5-phenylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-2-(dimethylamino)-5-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Another pyrimidine derivative with similar structural features.
5-Phenyl-2,4-diaminopyrimidine: Shares the phenyl and amino groups but differs in the substitution pattern.
Uniqueness
3-Amino-2-(dimethylamino)-5-phenylpyrimidin-4(3H)-one is unique due to the presence of both dimethylamino and phenyl groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
92926-71-1 |
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Molecular Formula |
C12H14N4O |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
3-amino-2-(dimethylamino)-5-phenylpyrimidin-4-one |
InChI |
InChI=1S/C12H14N4O/c1-15(2)12-14-8-10(11(17)16(12)13)9-6-4-3-5-7-9/h3-8H,13H2,1-2H3 |
InChI Key |
GQRPSMWRJRFHNC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C(=O)N1N)C2=CC=CC=C2 |
Origin of Product |
United States |
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